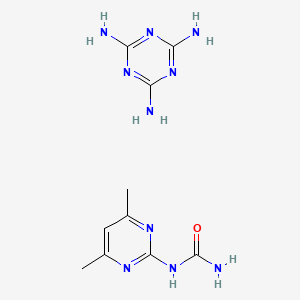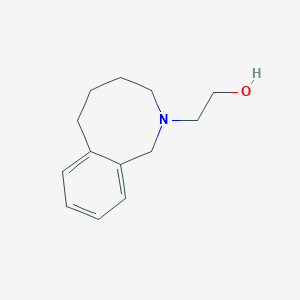
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is a chemical compound with a unique structure that includes cyclohexane and nitropropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-methyl-2-nitropropyl groups under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and quality control to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine involves its interaction with molecular targets and pathways. The nitro groups may participate in redox reactions, while the cyclohexane ring provides structural stability. The compound’s effects are mediated through its ability to form specific interactions with other molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′-Methylenebis[N-(2-methyl-2-nitropropyl)benzenamine]
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
Uniqueness
N~1~,N~4~-Bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine is unique due to its specific combination of cyclohexane and nitropropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
114136-91-3 |
|---|---|
Fórmula molecular |
C14H28N4O4 |
Peso molecular |
316.40 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2-methyl-2-nitropropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H28N4O4/c1-13(2,17(19)20)9-15-11-5-7-12(8-6-11)16-10-14(3,4)18(21)22/h11-12,15-16H,5-10H2,1-4H3 |
Clave InChI |
IWBQWAKTMBEVFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CCC(CC1)NCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)

![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)



![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)



